molecular formula C15H15FN2O B2929770 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide CAS No. 954250-40-9

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide

Cat. No. B2929770
CAS RN: 954250-40-9
M. Wt: 258.296
InChI Key: XKRXQPSNXNEZGA-UHFFFAOYSA-N
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Description

This compound is a crucial building block of many drug candidates . It is used in laboratory chemicals .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .


Molecular Structure Analysis

Every amino acid contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .


Chemical Reactions Analysis

The compound is a crucial building block of many drug candidates . It is synthesized in a microreactor with a yield of 85.7% within 10 minutes .


Physical And Chemical Properties Analysis

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

DNA Repair and Poly(ADP-Ribose) Polymerase (PARP) Inhibition One primary area of interest is the role of similar compounds in DNA repair mechanisms. For instance, 3-aminobenzamide, a related inhibitor of poly(ADP-ribose) synthesis, has been used to explore the regulatory role of the polymer in DNA repair processes. Studies suggest that while 3-aminobenzamide can influence DNA break frequencies in cells damaged by certain agents, its effects are complicated by nonspecific side effects at higher concentrations, casting doubt on the specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver, Milam, & Morgan, 1985).

Synthesis and Characterization of Polyimides Another research focus is on the synthesis of novel materials. For example, novel aromatic polyimides have been synthesized using similar compounds, exhibiting properties such as solubility in organic solvents and high thermal stability, making them potentially useful for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Toxicity and Cellular Effects The interaction of similar compounds with cellular mechanisms, particularly in the context of toxicity and transformation induced by various agents, has also been investigated. For example, 3-aminobenzamide has been shown to enhance the toxic effects of certain alkylating agents in a dose-dependent manner, highlighting the importance of poly ADP-ribosyl synthetase in the repair of DNA damage (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

Fluorination and Radiosynthesis Research includes the development of novel methods for the fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. This process demonstrates broad substrate scope and functional group tolerance, offering a promising approach for the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical and material science (Groendyke, AbuSalim, & Cook, 2016).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide may also affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the potential biological activities of similar compounds, it is likely that the compound could have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the compound 4-Fluorobenzylamine should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These factors should be considered when studying the action of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide.

properties

IUPAC Name

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-2-5-12(8-14(10)17)15(19)18-9-11-3-6-13(16)7-4-11/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXQPSNXNEZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide

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